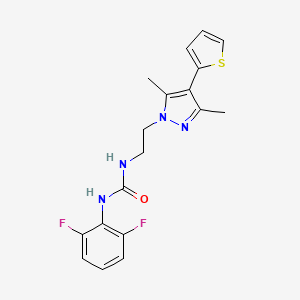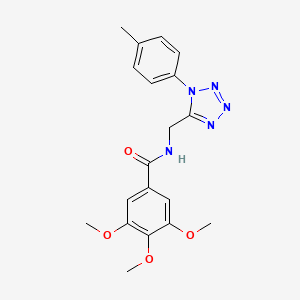
3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its promising properties. This compound is a tetrazole-based derivative that has shown potential as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds similar to 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been explored in various studies. For instance, El‐Barbary, Hafiz, and Abdel-wahed (2011) conducted research on the synthesis, characterization, and biological activity of some aza‐uracil derivatives, which are structurally related to the compound . Their work involved the synthesis of new compounds through various chemical reactions and the evaluation of their antimicrobial properties (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Structural Analysis
Another aspect of research involves the detailed structural analysis of related compounds. Saeed and Simpson (2012) reported on the unusual C–H···π interactions in the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, providing insights into the molecular packing and intermolecular interactions in such compounds. Their study highlighted the role of C–H···π interactions in the three-dimensional network formation, which could have implications for the understanding and design of similar molecular structures (Saeed & Simpson, 2012).
Electrophysiological Activity
Research on related compounds also extends to their potential electrophysiological activities. Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides, demonstrating that certain structural motifs could contribute to class III electrophysiological activity. This line of research could provide valuable insights into the development of new therapeutic agents (Morgan et al., 1990).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-7-14(8-6-12)24-17(21-22-23-24)11-20-19(25)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXBKADZBXJNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

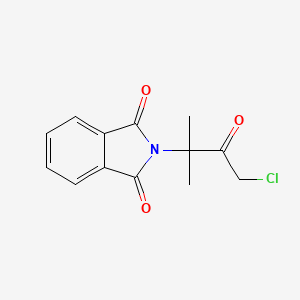
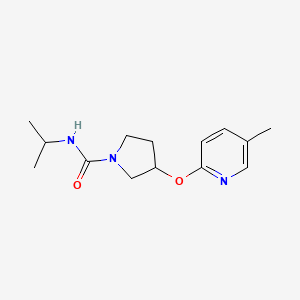
![(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester](/img/structure/B2433580.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2433581.png)
![1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2433583.png)
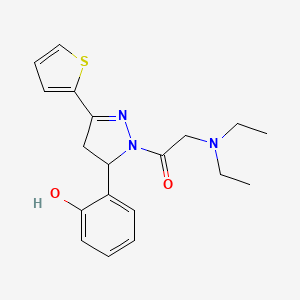
![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433589.png)
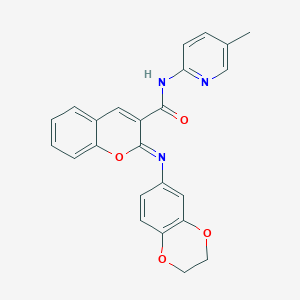


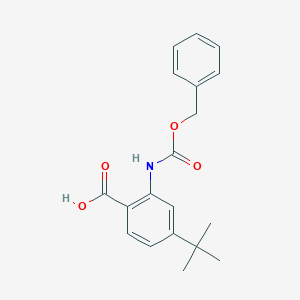
![Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate](/img/structure/B2433596.png)
